molecular formula C19H18BrN3OS B2501268 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide CAS No. 899913-00-9

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2501268
CAS No.: 899913-00-9
M. Wt: 416.34
InChI Key: KQOIITXWEVPGFB-UHFFFAOYSA-N
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Description

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide is a synthetic acetamide derivative featuring a substituted imidazole core. The molecule comprises a 2,2-dimethylimidazole ring substituted at position 5 with a 4-bromophenyl group and at position 4 with a sulfanyl-acetamide moiety linked to a phenyl group. Such compounds are often explored for pharmaceutical applications due to their structural similarity to bioactive heterocycles like benzodiazepines and penicillin derivatives .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3OS/c1-19(2)22-17(13-8-10-14(20)11-9-13)18(23-19)25-12-16(24)21-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOIITXWEVPGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies

The 2,2-dimethyl-2H-imidazole ring is typically constructed via cyclocondensation of α-diketones with amines. For example:

  • Starting materials : 4-Bromophenylglyoxal and tert-butylamine undergo cyclization in acetic acid at reflux to yield 5-(4-bromophenyl)-2,2-dimethyl-2H-imidazole.
  • Mechanism : The reaction proceeds through enamine formation, followed by intramolecular cyclization and dehydration (Fig. 1A).

Functionalization at Position 4

Introducing a thiol group at position 4 requires:

  • Bromination : Treating the imidazole with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light to yield 4-bromo-5-(4-bromophenyl)-2,2-dimethyl-2H-imidazole.
  • Thiolation : Displacement of bromide using thiourea in ethanol/water (1:1) at 80°C, followed by hydrolysis with NaOH to generate the thiol (Fragment A).

Synthesis of the Acetamide Moiety (Fragment B)

Bromoacetylation of Aniline

N-Phenylbromoacetamide is synthesized via two routes:

  • Method A : Reacting aniline with bromoacetyl bromide in dichloromethane (DCM) using triethylamine as a base (Yield: 65–70%).
  • Method B : Coupling aniline with bromoacetic acid using N,N'-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF), yielding 75–80% product.

Coupling of Fragments A and B

Nucleophilic Substitution

Fragment A (thiol) reacts with Fragment B (bromoacetamide) in acetone containing anhydrous potassium carbonate (K₂CO₃) at room temperature (Fig. 1B):

  • Conditions : 12–24 hr stirring, followed by ice-water quenching.
  • Purification : Flash chromatography (hexane/ethyl acetate, 1:1) yields the final compound (75–85% purity).

Alternative Thiol-Ene Coupling

Using azobisisobutyronitrile (AIBN) as a radical initiator in DCM under nitrogen atmosphere improves regioselectivity but requires higher temperatures (60°C).

Optimization and Challenges

Steric Hindrance Mitigation

The 2,2-dimethyl group on the imidazole impedes coupling efficiency. Strategies include:

  • Using polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Prolonging reaction times (up to 48 hr) for complete conversion.

Purification Techniques

  • Flash Chromatography : Silica gel eluted with gradient hexane/ethyl acetate (3:1 to 1:1) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals suitable for X-ray diffraction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    • δ 2.53 (s, 3H, CH₃CO), 3.49 (s, 2H, CH₂), 4.08 (s, 2H, CH₂).
    • Aromatic protons appear as multiplets between δ 7.15–7.94.

Mass Spectrometry

  • ESI-MS : m/z 545.5 [M+H]⁺, consistent with the molecular formula C₂₂H₂₁BrN₆O₂S₂.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile introduced.

Scientific Research Applications

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity, while the phenylacetamide moiety can influence its solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Compound Name Core Structure Substituents/Modifications Key Findings Reference
Target Compound : 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide Imidazole-acetamide 5-(4-bromophenyl), 2,2-dimethyl, N-phenyl Hypothesized enhanced metabolic stability due to dimethyl substitution; no direct bioactivity reported.
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Simple acetamide 4-bromophenyl, 3,4-difluorophenyl Crystal structure shows dihedral angle of 66.4° between aromatic rings; N–H⋯O hydrogen bonding observed.
2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide Imidazole-acetamide 4-chlorophenyl, 2,2-dimethyl, 4-methoxyphenyl Molecular weight 401.9; methoxy group may enhance solubility vs. bromophenyl analogs.
2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Oxadiazole 4-bromophenyl ketone, 4-chlorophenyl Anti-inflammatory activity: 59.5% inhibition (vs. 64.3% for indomethacin at 20 mg/kg).
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Triazole-thione 4-bromophenyl, 3-chlorophenyl, morpholinylmethyl Yield: 75%; morpholine substitution may improve pharmacokinetics.
N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide Imidazole-acetamide Dual bromophenyl groups, 2,2-dimethyl, N-(4-bromo-3-methylphenyl) Molecular weight 509.3; increased steric bulk may reduce membrane permeability.

Structural and Electronic Comparisons

  • Imidazole vs. Oxadiazole/Triazole Cores : The target compound’s imidazole core differs from oxadiazole () and triazole-thione () derivatives. Imidazoles exhibit tautomerism, which may enhance binding versatility compared to rigid oxadiazoles .
  • Acetamide Modifications : Replacing N-phenyl with N-cyclopropyl () or N-(4-methoxyphenyl) () alters electronic and steric profiles, affecting solubility and target interactions.

Crystallographic and Physicochemical Data

  • highlights the importance of dihedral angles in crystal packing, which could influence the target compound’s solid-state stability. The absence of tautomerism in triazole-thiones () contrasts with imidazole derivatives’ dynamic behavior .

Biological Activity

The compound 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide is a synthetic organic molecule notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. This compound incorporates an imidazole ring and a sulfanyl group, which are often associated with diverse biological activities, including anticancer and antibacterial effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H19BrN2OSC_{18}H_{19}BrN_2OS, with a molecular weight of approximately 404.34 g/mol. The structure can be represented as follows:

Structure 2[5(4bromophenyl)2,2dimethyl2Himidazol4yl]sulfanylNphenylacetamide\text{Structure }this compound

This compound is characterized by:

  • An imidazole ring , which is known for its role in various biological processes.
  • A bromophenyl group , which enhances hydrophobic interactions and may improve binding affinity to biological targets.
  • A sulfanyl linkage , which can participate in redox reactions, potentially influencing the compound's bioactivity.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors through its imidazole and bromophenyl groups. These interactions may modulate various biochemical pathways, leading to observed biological activities such as:

  • Enzyme inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.
  • DNA interaction : The imidazole ring may facilitate binding to DNA or RNA, disrupting cellular processes.

Biological Activity

Research indicates that imidazole derivatives like this compound exhibit significant biological activity. Here are some key findings from studies on related compounds:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntibacterialInhibits bacterial growth
CytotoxicityModerate cytotoxicity against A549

Case Studies

  • Anticancer Activity : In a study focusing on imidazole derivatives, it was found that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism was suggested to involve disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .
  • Antibacterial Effects : Another study highlighted the antibacterial properties of related imidazole derivatives, demonstrating efficacy against Gram-positive and Gram-negative bacteria. The mechanism involved interference with bacterial cell wall synthesis and function .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the imidazole ring through cyclization reactions.
  • Introduction of the bromophenyl group via electrophilic substitution.
  • Creation of the sulfanyl linkage through thiolation reactions.
  • Final acetamide formation via acylation reactions under controlled conditions.

Q & A

Q. Purity Optimization :

  • Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for intermediate purification.
  • Validate purity via HPLC (>98% by UV detection at 254 nm) and NMR (absence of extraneous peaks in 1H^1H spectra) .

Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation?

Answer:

  • NMR Spectroscopy :
    • 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., 4-bromophenyl protons as doublets at ~7.5 ppm, dimethyl groups as singlets at ~1.5 ppm) .
    • 1H^1H-15N^{15}N HMBC identifies imidazole nitrogen environments .
  • X-ray Crystallography :
    • Use SHELX-2018 for refinement . ORTEP-3 visualizes dihedral angles (e.g., 66.4° between bromophenyl and acetamide planes), critical for understanding steric effects .
    • Validate hydrogen bonding (N–H···O) and π-stacking interactions to correlate structure with bioactivity .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains. Standardize protocols using CLSI guidelines .
  • Structural Analogues : Compare with chloro-/fluorophenyl derivatives (e.g., 4-chlorophenyl analogues show 2x higher MIC against S. aureus than bromo derivatives) .
  • Mechanistic Studies :
    • Perform molecular docking (AutoDock Vina) to assess binding affinity variations (e.g., imidazole π-stacking vs. sulfanyl redox interactions) .
    • Validate with isothermal titration calorimetry (ITC) to quantify target binding thermodynamics .

Advanced: What strategies optimize structure-activity relationships (SAR) for enhanced target specificity?

Answer:

  • Substituent Modulation :
    • Replace 4-bromophenyl with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for kinase inhibition .
    • Modify the acetamide’s phenyl group to para-substituted electron donors (e.g., -OCH₃) to improve solubility and bioavailability .
  • Pharmacophore Modeling :
    • Use Schrödinger’s Phase to identify critical moieties (imidazole core and sulfanyl group contribute >70% to BACE1 inhibition) .
  • In Vivo Validation :
    • Compare pharmacokinetics (Cₘₐₓ, t₁/₂) in rodent models to prioritize lead compounds .

Advanced: How should researchers address conflicting crystallographic data on molecular conformation?

Answer:

  • Dihedral Angle Analysis :
    • Compare crystal structures (e.g., CCDC entries) to identify flexible regions (e.g., sulfanyl-acetamide linkage varies by 10–15° between polymorphs) .
  • Dynamic Studies :
    • Perform molecular dynamics simulations (AMBER) to assess conformational stability in solvated environments .
  • Synchrotron Validation :
    • Collect high-resolution (<1.0 Å) data at facilities like APS-Argonne to resolve ambiguities in electron density maps .

Advanced: What methodological approaches validate the compound’s mechanism of action in enzyme inhibition?

Answer:

  • Enzyme Kinetics :
    • Use Michaelis-Menten assays to determine inhibition type (e.g., non-competitive Ki of 0.5 µM for BACE1) .
  • Fluorescence Quenching :
    • Monitor tryptophan fluorescence quenching in BSA binding studies (Stern-Volmer plots confirm static quenching) .
  • CRISPR-Cas9 Knockout :
    • Validate target dependency by comparing efficacy in wild-type vs. BACE1-knockout cell lines .

Basic: What are the stability profiles under varying pH and temperature conditions?

Answer:

  • pH Stability :
    • Degrades rapidly at pH <3 (sulfanyl bond cleavage) but remains stable at pH 7.4 (t₁/₂ >24 hrs in PBS) .
  • Thermal Stability :
    • Thermogravimetric analysis (TGA) shows decomposition onset at 220°C. Store at -20°C under nitrogen to prevent oxidation .

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